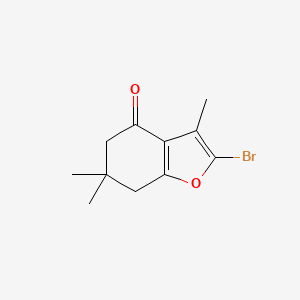
(3-Chloro-4-i-butyloxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-4-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the construction of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3-chloro-4-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 3-chloro-4-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion of the starting material.
Catalyst: Iodine or a small amount of dibromoethane can be used to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3-chloro-4-iso-butyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring mechanisms to ensure uniform mixing.
Continuous monitoring: To maintain optimal reaction conditions and ensure safety.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
(3-chloro-4-iso-butyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions like the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
科学的研究の応用
(3-chloro-4-iso-butyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to construct complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
作用機序
The mechanism of action of (3-chloro-4-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include:
Electrophilic Centers: In various organic molecules.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the chloro and iso-butyloxy substituents.
3-chlorophenylmagnesium Bromide: Similar structure but without the iso-butyloxy group.
Uniqueness
(3-chloro-4-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both chloro and iso-butyloxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can provide steric and electronic effects that are beneficial in certain synthetic applications.
特性
分子式 |
C10H12BrClMgO |
|---|---|
分子量 |
287.86 g/mol |
IUPAC名 |
magnesium;1-chloro-2-(2-methylpropoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C10H12ClO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h4-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
KQPQJPNFTYQLPR-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



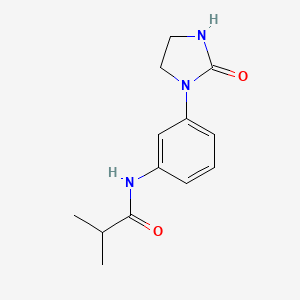
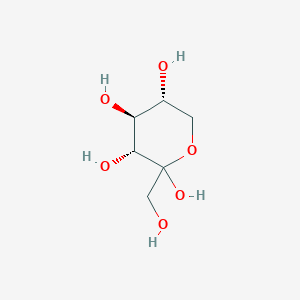
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)

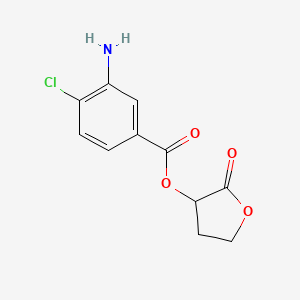
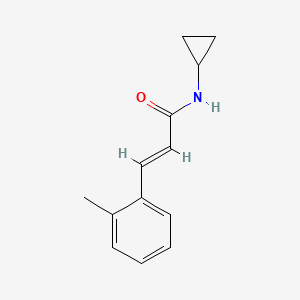
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)

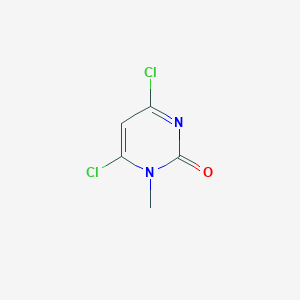
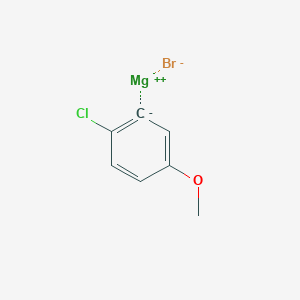
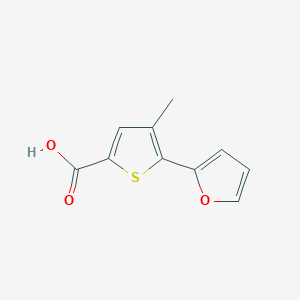
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
